1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol

Volatility Phase Change Thermodynamics

Select this branched fluorotelomer alcohol (9Me 8:2 FTOH) for applications where linear 8:2 FTOH fails to represent industrial PFAS mixtures. The trifluoromethyl branch disrupts molecular packing, delivering quantifiably different volatility and phase behavior ideal for formulating fluid, less-crystalline surfaces. Use as a certified reference material (CRM) for unambiguous GC-MS/LC-MS/MS quantification, or as a reactive intermediate (via the terminal hydroxyl) for synthesizing tailored fluorosurfactants. Essential for accurate source apportionment in environmental fate studies and catalyst-driven defluorination research.

Molecular Formula C11H5F19O
Molecular Weight 514.13 g/mol
CAS No. 31200-98-3
Cat. No. B1333414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol
CAS31200-98-3
Molecular FormulaC11H5F19O
Molecular Weight514.13 g/mol
Structural Identifiers
SMILESC(CO)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H5F19O/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h31H,1-2H2
InChIKeyRRPJMPARBFYNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline: 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol (CAS 31200-98-3) as a Branched Fluorotelomer Alcohol


1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol (CAS 31200-98-3), also known as 9Me 8:2 FTOH, is a branched-chain fluorotelomer alcohol belonging to the class of per- and polyfluoroalkyl substances (PFAS) . It has a molecular formula of C11H5F19O, a molecular weight of approximately 514.13 g/mol, and contains a terminal hydroxyl group on an ethyl spacer adjacent to a perfluorinated, branched nonyl chain . This compound is used primarily as an analytical reference standard, an intermediate in fluorosurfactant synthesis, and a model compound in environmental fate studies .

Why Generic FTOH Substitution Fails: The Critical Impact of Chain Branching on Physicochemical Properties


Fluorotelomer alcohols are not universally interchangeable; subtle differences in chain length, fluorination pattern, and branching dramatically alter key properties such as vapor pressure, surface activity, and environmental fate [1]. While linear homologues like 8:2 FTOH (1H,1H,2H,2H-perfluorodecan-1-ol, CAS 678-39-7) have been extensively characterized, the presence of a trifluoromethyl branch in 9Me 8:2 FTOH disrupts molecular packing, leading to quantifiable differences in volatility, phase behavior, and potential downstream performance in applications ranging from surface modification to analytical method development [2]. The following evidence quantifies exactly where this specific compound differs from its closest structural analogs.

Quantitative Differentiation Evidence for 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol (9Me 8:2 FTOH) vs. Linear 8:2 FTOH


Boiling Point Depression Due to Branching

The branched structure of 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol results in a significantly lower normal boiling point compared to its linear C10 analog, 8:2 FTOH (1H,1H,2H,2H-perfluorodecan-1-ol). This is consistent with the well-established principle that branching reduces intermolecular van der Waals interactions in fluorinated chains .

Volatility Phase Change Thermodynamics

Increased Liquid Density from Branching

The branched 9Me 8:2 FTOH exhibits a higher calculated liquid density than its linear counterpart, indicative of more efficient molecular packing in the condensed phase despite the steric bulk of the -CF3 branch [1]. This is a class-level inference, as direct experimental comparison is not available.

Physical Property Formulation Material Science

Altered Phase Behavior at Interfaces

While direct experimental data for 9Me 8:2 FTOH at the air-water interface is not available, molecular dynamics simulations on related branched/linear FTOH pairs demonstrate that methyl branching adjacent to the perfluoroalkyl chain significantly suppresses the formation of stable 2D crystalline phases in Langmuir monolayers, favoring a liquid-expanded state instead [1]. This class-level inference suggests that 9Me 8:2 FTOH will likely exhibit a more disordered interfacial film compared to linear 8:2 FTOH, which can form more ordered, crystalline monolayers [2].

Surface Chemistry Monolayer Langmuir Trough

Procurement-Guided Application Scenarios for 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol (9Me 8:2 FTOH)


Analytical Reference Standard for Branched PFAS Environmental Monitoring

Given its defined structure and purity, 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol is essential as a certified reference material for quantifying branched FTOHs in environmental samples (water, soil, air) using GC-MS or LC-MS/MS methods . Its unique retention time and mass spectrum allow for unambiguous differentiation from linear 8:2 FTOH, enabling accurate source apportionment and fate studies of branched PFAS precursors .

Model Compound for Studying Branched Fluorosurfactant Precursors

This compound serves as a valuable model substrate in research aimed at understanding the synthesis, reactivity, and environmental degradation pathways of branched fluorotelomer-based surfactants and polymers . Its branched perfluoroalkyl tail mimics the structure of industrial PFAS mixtures, making it more representative for certain studies than purely linear models .

Specialty Intermediate for Low-Crystallinity Fluorinated Materials

Due to the class-level inference that branching disrupts crystallization in interfacial films, 1H,1H,2H,2H-Perfluoro-9-methyldecan-1-ol is a promising candidate as a precursor for fluorinated coatings, lubricants, or self-assembled monolayers where a more fluid, less crystalline surface is desired . The terminal hydroxyl group provides a reactive handle for further functionalization (e.g., acrylation, phosphorylation) to create tailored surface-active agents .

Investigation of Reductive Defluorination Catalysis

This compound has been specifically identified as a substrate for reductive defluorination by cobalt complex catalysts . Its branched structure may influence the kinetics and selectivity of C-F bond activation compared to linear analogs, providing a platform for fundamental studies in PFAS remediation chemistry .

Technical Documentation Hub

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